molecular formula C21H22O3 B14667090 Pterosin B benzoate CAS No. 39815-61-7

Pterosin B benzoate

Cat. No.: B14667090
CAS No.: 39815-61-7
M. Wt: 322.4 g/mol
InChI Key: CSWMHQNMZCCFDG-UHFFFAOYSA-N
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Description

Pterosin B benzoate is a derivative of pterosin B, a sesquiterpene compound found in various species of ferns, particularly in the Pteridaceae family. Pterosin B has been studied for its potential therapeutic properties, including anti-cancer, anti-diabetic, and neuroprotective effects. The benzoate derivative is formed by esterification of pterosin B with benzoic acid, which may enhance its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pterosin B benzoate typically involves the esterification of pterosin B with benzoic acid. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out by mixing pterosin B and benzoic acid in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for heating, mixing, and purification. Continuous flow reactors and automated chromatography systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pterosin B benzoate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoate ester back to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Pterosin B benzoate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of pterosin B benzoate involves its interaction with various molecular targets and pathways. For example, pterosin B has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The benzoate derivative may enhance these effects by improving the compound’s stability and bioavailability.

Comparison with Similar Compounds

Pterosin B benzoate can be compared with other similar compounds, such as:

These compounds share similar biological activities but differ in their chemical structures and specific effects, highlighting the uniqueness of this compound in terms of its stability and potential therapeutic applications.

Properties

CAS No.

39815-61-7

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl benzoate

InChI

InChI=1S/C21H22O3/c1-13-11-17-12-14(2)20(22)19(17)15(3)18(13)9-10-24-21(23)16-7-5-4-6-8-16/h4-8,11,14H,9-10,12H2,1-3H3

InChI Key

CSWMHQNMZCCFDG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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